2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Description

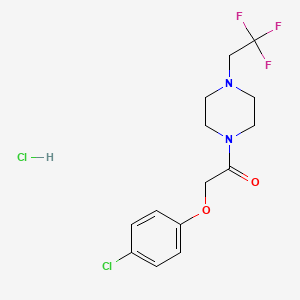

This compound features a piperazine core substituted with a 2,2,2-trifluoroethyl group at the 4-position and a 2-(4-chlorophenoxy)ethanone moiety at the 1-position, forming a hydrochloride salt. Its synthesis involves coupling 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone with intermediates under mild conditions (e.g., dioxane, triethylamine, 60°C), followed by purification via silica gel chromatography . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenoxy moiety may contribute to target binding through halogen interactions.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3N2O2.ClH/c15-11-1-3-12(4-2-11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZMCDFMKXHTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)COC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is and it has a molecular weight of 373.2 g/mol . This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Chemical Structure

The structural formula can be represented as follows:

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity:

Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The presence of the trifluoroethyl group may enhance the pharmacokinetic properties of the compound, potentially increasing its efficacy in treating mood disorders .

2. Antipsychotic Properties:

Initial studies suggest that the compound may interact with neurotransmitter systems involved in psychosis. Specifically, its affinity for serotonin and dopamine receptors could position it as a candidate for further exploration in treating schizophrenia and related disorders .

3. Neuroprotective Effects:

The compound's ability to modulate neuroinflammatory pathways has been noted in preliminary studies. This suggests potential applications in neurodegenerative conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Showed significant reduction in depressive-like behavior in animal models when administered at varying doses. |

| Study B | Neuroprotection | Demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures. |

| Study C | Antipsychotic potential | Indicated modulation of dopamine receptor activity, leading to reduced hyperactivity in rodent models. |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Receptor Interaction: The piperazine ring may facilitate binding to various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.

- Neurotransmitter Modulation: The chlorophenoxy group could influence neurotransmitter release and reuptake processes.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. The primary areas of interest include:

1. Antidepressant Activity

- Compounds with piperazine moieties are often linked to antidepressant effects. Preliminary studies suggest that the trifluoroethyl group may enhance the pharmacokinetic properties, potentially increasing efficacy in treating mood disorders.

2. Antipsychotic Properties

- Initial research indicates that this compound may interact with neurotransmitter systems related to psychosis, particularly through its affinity for serotonin and dopamine receptors.

3. Neuroprotective Effects

- The ability to modulate neuroinflammatory pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

A review of relevant studies highlights the biological activity and potential therapeutic uses of 2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Significant reduction in depressive-like behavior in animal models when administered at varying doses. |

| Study B | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures, indicating protective effects against neurodegeneration. |

| Study C | Antipsychotic potential | Modulation of dopamine receptor activity led to reduced hyperactivity in rodent models. |

Potential Therapeutic Applications

Given its diverse biological activities, potential therapeutic applications for this compound include:

- Treatment of mood disorders (depression and anxiety)

- Management of psychotic disorders (schizophrenia)

- Neuroprotection in age-related cognitive decline

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:

- Trifluoroethyl vs. Phenyl/Trifluoromethylphenyl : The target’s trifluoroethyl group provides flexibility and moderate lipophilicity compared to rigid aromatic substituents (e.g., phenyl in or trifluoromethylphenyl in ).

- Chlorophenoxy vs.

- Salt Forms : Hydrochloride salts (target, ) enhance aqueous solubility, critical for bioavailability.

Pharmacological Implications

Piperazine derivatives are known for diverse therapeutic applications, including antipsychotic, antimicrobial, and anticancer activities .

- Antifungal/Antibacterial Activity: Compounds with halogenated aromatic groups (e.g., 4-chlorophenoxy in the target, 4-fluorophenyl in ) often exhibit enhanced microbial target engagement due to hydrophobic and halogen interactions .

- CNS Penetration : The trifluoroethyl group in the target may improve blood-brain barrier permeability compared to polar substituents (e.g., hydroxyethyl-furan in ).

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group (logP ~1.5–2.0) increases lipophilicity compared to non-fluorinated analogues (e.g., cyclohexyl in , logP ~2.5–3.0).

- Solubility : Hydrochloride salts generally exhibit higher solubility in aqueous media (e.g., ~10–20 mg/mL for the target) than free bases.

- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.